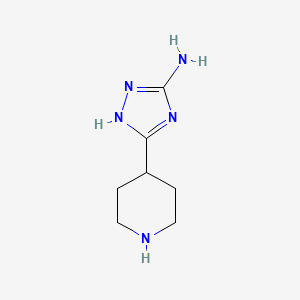

3-(piperidin-4-yl)-1H-1,2,4-triazol-5-amine

Description

Properties

IUPAC Name |

5-piperidin-4-yl-1H-1,2,4-triazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N5/c8-7-10-6(11-12-7)5-1-3-9-4-2-5/h5,9H,1-4H2,(H3,8,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZJWKONMXKVEBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=NC(=NN2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(piperidin-4-yl)-1H-1,2,4-triazol-5-amine typically involves the formation of the triazole ring followed by the introduction of the piperidine moiety. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazole ring. Subsequently, the piperidine ring is introduced through nucleophilic substitution reactions.

Industrial Production Methods

In an industrial setting, the production of 3-(piperidin-4-yl)-1H-1,2,4-triazol-5-amine may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are carefully selected to ensure the efficiency and scalability of the process. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

3-(piperidin-4-yl)-1H-1,2,4-triazol-5-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can lead to the formation of reduced triazole derivatives.

Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the triazole or piperidine rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines, thiols, and halides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

3-(piperidin-4-yl)-1H-1,2,4-triazol-5-amine has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated as a potential drug candidate for various diseases due to its ability to interact with biological targets.

Industry: The compound is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(piperidin-4-yl)-1H-1,2,4-triazol-5-amine involves its interaction with specific molecular targets in the body. The triazole ring can bind to enzymes or receptors, modulating their activity. The piperidine ring may enhance the compound’s binding affinity and selectivity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of 1,2,4-Triazol-5-amine Derivatives

Physicochemical Properties

- Thermal Stability : The trifluoromethyl group in TFAT increases thermal stability (decomposition >250°C), making it suitable for high-energy materials. Piperidine-substituted analogs likely exhibit lower thermal stability due to the flexible aliphatic ring .

- Detonation Performance: Azido-nitro derivatives (e.g., 3-azido-N-nitro analogs) show superior detonation pressures (25.3–39.3 GPa) compared to non-energetic triazoles, attributed to high nitrogen content (59–63%) and density (1.57–1.79 g/cm³) .

Biological Activity

3-(Piperidin-4-yl)-1H-1,2,4-triazol-5-amine is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a triazole ring, which is known for its role in various biological activities. The piperidine moiety contributes to its interaction with biological targets. Understanding the structure-activity relationship (SAR) is crucial for optimizing its therapeutic potential.

Biological Activity Overview

Research indicates that 3-(piperidin-4-yl)-1H-1,2,4-triazol-5-amine exhibits various biological activities:

- Antimicrobial Activity : Studies have shown that derivatives of triazoles, including those with piperidine substitutions, possess significant antimicrobial properties. For instance, compounds similar to 3-(piperidin-4-yl)-1H-1,2,4-triazol-5-amine have been evaluated for their effectiveness against bacterial strains and fungi .

- Anticancer Properties : The compound has been investigated for its cytotoxic effects on cancer cell lines. In vitro studies demonstrate that it can induce apoptosis in various cancer cell lines, suggesting its potential as an anticancer agent .

Antimicrobial Activities

A study focused on the synthesis and evaluation of 4-substituted 3-piperidin-4-yl triazole derivatives reported notable antimicrobial activity against several bacterial strains. The study highlighted the importance of structural modifications in enhancing efficacy .

| Compound | Activity Against Bacteria | MIC (µg/mL) |

|---|---|---|

| 3-(Piperidin-4-yl)-1H-triazole | Staphylococcus aureus | 16 |

| 3-(Piperidin-4-yl)-1H-triazole | Escherichia coli | 32 |

Anticancer Activity

In another study examining the effects of triazole derivatives on human cancer cell lines, it was found that certain modifications to the triazole structure significantly increased cytotoxicity. The compound exhibited IC50 values indicative of strong anticancer activity against MCF-7 and U937 cell lines .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 10.38 | Apoptosis induction via caspase activation |

| U937 | 15.42 | Cell cycle arrest |

The mechanism through which 3-(piperidin-4-yl)-1H-1,2,4-triazol-5-amine exerts its biological effects involves interaction with specific cellular pathways:

- Apoptosis Induction : The compound has been shown to activate apoptotic pathways in cancer cells by increasing p53 expression and promoting caspase cleavage .

- Cell Cycle Arrest : Certain derivatives have demonstrated the ability to halt cell cycle progression in cancer cells, leading to reduced proliferation rates.

Q & A

Basic Research Question

- Spectroscopy :

- Mass Spectrometry : ESI-MS in positive ion mode validates molecular weight (e.g., [M+H]⁺ for C₇H₁₂N₆: 181.12 g/mol).

Q. Advanced Characterization :

- Single-Crystal X-ray Diffraction : Use SHELXL for refinement and WinGX/ORTEP-3 for structural visualization . Key metrics include bond angles (e.g., 120° for triazole ring planarity) and hydrogen-bonding networks .

- Thermal Analysis : DSC/TGA evaluates stability (decomposition >250°C, similar to triazole derivatives ).

What in vitro assays are suitable for evaluating the biological activity of this compound?

Basic Research Question

- Antimicrobial Activity : Broth microdilution (MIC assays) against E. coli or S. aureus, referencing triazole derivatives with IC₅₀ values <10 µM .

- Anticancer Screening : MTT assays on cancer cell lines (e.g., MCF-7, HepG2) at 1–100 µM concentrations, with IC₅₀ comparisons to structurally related antitubulin agents .

Q. Advanced Mechanistic Studies :

- Enzyme Inhibition : Fluorescence-based assays (e.g., FabA inhibition in P. aeruginosa ).

- Cellular Uptake : Radiolabeling (¹⁵N isotopic analogs ) or fluorescent tagging to track subcellular localization.

How can structure-activity relationship (SAR) studies guide derivative design?

Advanced Research Question

- Substituent Modification :

- Multi-Component Synthesis : Utilize aldehydes and dicarbonyl compounds to generate fused heterocycles (e.g., triazolo-pyrimidines ).

Data Analysis : Principal component analysis (PCA) of IC₅₀ values and logP data identifies critical physicochemical parameters (e.g., lipophilicity >2 enhances membrane permeability ).

How can researchers resolve contradictions in biological activity data across studies?

Advanced Research Question

- Assay Variability : Normalize data using positive controls (e.g., doxorubicin for cytotoxicity) and replicate experiments across labs .

- Solubility Considerations : Adjust DMSO concentration (<1% v/v) or use nanoformulations to mitigate false negatives due to poor aqueous solubility (e.g., 18.1 µg/mL at pH 7.4 for similar triazoles ).

- Metabolic Stability : LC-MS/MS quantifies metabolite formation (e.g., oxidative degradation of piperidinyl groups ).

What computational tools predict the compound’s reactivity and binding interactions?

Advanced Research Question

- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., ketol-acid reductoisomerase ). Key residues (e.g., Arg234 for hydrogen bonding) guide mutagenesis studies.

- DFT Calculations : Gaussian 03 predicts thermodynamic stability (e.g., ΔHf for nitro derivatives ).

- MD Simulations : GROMACS evaluates conformational dynamics in aqueous environments (1–10 ns trajectories).

How does crystallographic data inform the compound’s molecular interactions?

Advanced Research Question

- Hydrogen Bonding : X-ray structures reveal intermolecular N–H⋯N interactions (2.8–3.2 Å) stabilizing crystal packing .

- Tautomerism Analysis : Compare 1H- vs. 4H-triazole tautomers via occupancy refinement in SHELXL .

- Synchrotron Studies : High-resolution data (<1 Å) resolve electron density ambiguities in piperidinyl conformers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.